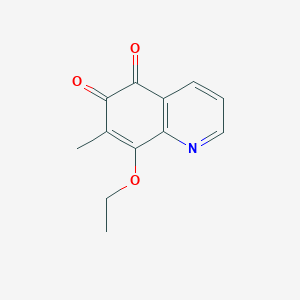
5,6-Quinolinedione, 8-ethoxy-7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Quinolinedione, 8-ethoxy-7-methyl- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmaceuticals, materials science, and biochemistry. This compound is synthesized using a specific method and has unique biochemical and physiological effects that make it an attractive subject of study.
Mechanism Of Action
The mechanism of action of 5,6-Quinolinedione, 8-ethoxy-7-methyl- is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of various enzymes such as phosphodiesterase and tyrosine kinase, which are involved in various cellular processes. It has also been shown to modulate the activity of certain signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Biochemical And Physiological Effects
5,6-Quinolinedione, 8-ethoxy-7-methyl- has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit inflammation in macrophages. In vivo studies have shown that it can reduce blood glucose levels in diabetic mice and inhibit tumor growth in mice with cancer.
Advantages And Limitations For Lab Experiments
The advantages of using 5,6-Quinolinedione, 8-ethoxy-7-methyl- in lab experiments include its relatively low cost, ease of synthesis, and unique biochemical and physiological effects. However, its limitations include its low solubility in water, which can make it difficult to work with in aqueous environments, and its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the study of 5,6-Quinolinedione, 8-ethoxy-7-methyl-. One potential direction is the development of new synthetic methods for this compound that improve yield and purity. Another direction is the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects and toxicity. Finally, its potential applications in materials science and biochemistry should be further explored.
Synthesis Methods
The synthesis of 5,6-Quinolinedione, 8-ethoxy-7-methyl- involves the reaction of 4-ethoxyaniline and methyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. This reaction yields a yellow crystalline compound that is further purified using recrystallization techniques. The yield of the compound is typically around 60%.
Scientific Research Applications
5,6-Quinolinedione, 8-ethoxy-7-methyl- has been extensively studied for its potential applications in various fields of scientific research. In the field of pharmaceuticals, this compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. In materials science, it has been used as a building block for the synthesis of various organic materials such as polymers and liquid crystals. In biochemistry, it has been studied for its potential as a fluorescent probe for the detection of various biomolecules.
properties
CAS RN |
113361-36-7 |
|---|---|
Product Name |
5,6-Quinolinedione, 8-ethoxy-7-methyl- |
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
8-ethoxy-7-methylquinoline-5,6-dione |
InChI |
InChI=1S/C12H11NO3/c1-3-16-12-7(2)10(14)11(15)8-5-4-6-13-9(8)12/h4-6H,3H2,1-2H3 |
InChI Key |
FXKOKNWZODELNW-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=O)C(=O)C2=C1N=CC=C2)C |
Canonical SMILES |
CCOC1=C(C(=O)C(=O)C2=C1N=CC=C2)C |
Other CAS RN |
113361-36-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl] 4-phenylmethoxybenzoate](/img/structure/B39225.png)
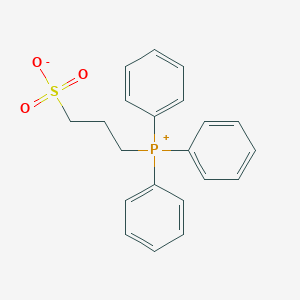
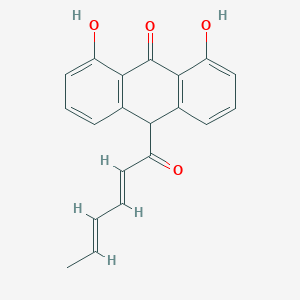
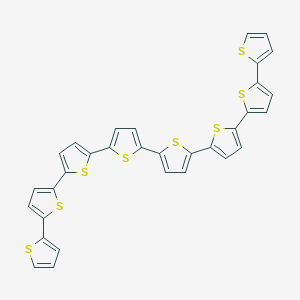
![(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one](/img/structure/B39232.png)
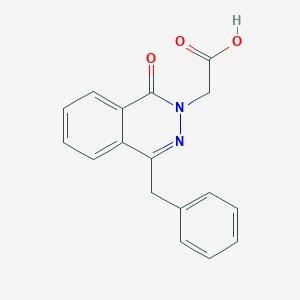
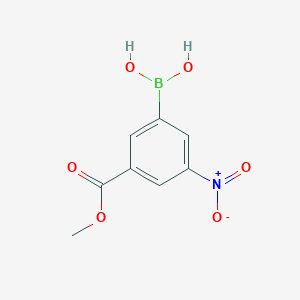
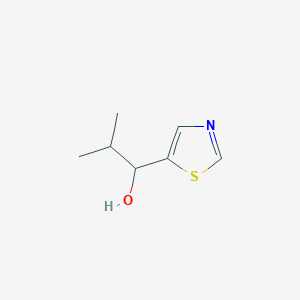
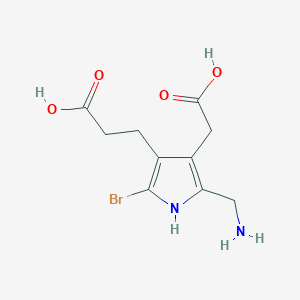
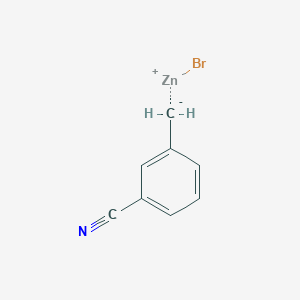
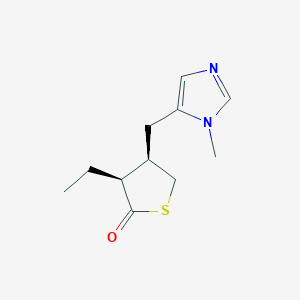
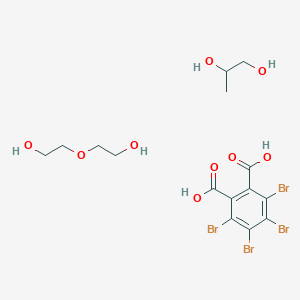
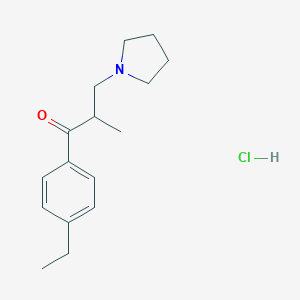
![3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole](/img/structure/B39255.png)